molecular formula C17H15FN4O2 B12123479 3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B12123479
M. Wt: 326.32 g/mol
InChI Key: JNDXGDMLTIMGPI-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-fluoroaniline with 4-methoxybenzyl chloride in the presence of a base to form the intermediate 4-fluorophenyl-4-methoxybenzylamine. This intermediate is then reacted with cyanuric chloride to form the desired triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • 4- (3- (4-bromophenyl)-5- (2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is unique due to its specific structural features, such as the presence of both fluorophenyl and methoxybenzyl groups. These structural elements contribute to its distinct chemical properties and potential applications. Additionally, the triazine ring imparts stability and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C17H15FN4O2

Molecular Weight

326.32 g/mol

IUPAC Name

3-(4-fluoroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H15FN4O2/c1-24-14-8-2-11(3-9-14)10-15-16(23)20-17(22-21-15)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H2,19,20,22,23)

InChI Key

JNDXGDMLTIMGPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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